Product packaging for 6-Methoxy-2-phenyl-4-quinolone(Cat. No.:)

6-Methoxy-2-phenyl-4-quinolone

Cat. No.: B12214632
M. Wt: 251.28 g/mol
InChI Key: CNHOEVVUDMESGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-phenyl-4-quinolone is a chemical compound supplied for research use only and is not intended for diagnostic or therapeutic applications. This quinoline derivative serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel bioactive molecules . Quinoline scaffolds, like this one, are extensively investigated for their wide spectrum of biological activities, including antimicrobial and anticancer properties . Researchers utilize this compound as a core structure to design and synthesize new derivatives for evaluating cytotoxic and antimitotic effects . Studies on related 2-phenyl-4-quinolone analogs have demonstrated their potential to induce G2/M phase cell cycle arrest and trigger intrinsic apoptosis in human leukemia cells, suggesting a mechanism involving disruption of mitochondrial membrane potential and caspase activation . Furthermore, such compounds are of interest in the search for new antimitotic agents that target tubulin polymerization, similar to the action of podophyllotoxin . The structural motif of the 2-phenyl-4-quinolone core is a subject of ongoing research to develop potential chemotherapeutic candidates with simplified structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B12214632 6-Methoxy-2-phenyl-4-quinolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

6-methoxy-2-phenyl-3H-quinolin-4-one

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

CNHOEVVUDMESGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 2 Phenyl 4 Quinolone and Analogous Structures

Classical Approaches to 4-Quinolone Core Construction

Traditional methods for synthesizing the 4-quinolone ring system have been instrumental in the development of this class of compounds. These approaches typically involve condensation and cyclization reactions of aniline (B41778) derivatives with β-ketoesters or related synthons. While some of these methods may require harsh reaction conditions, they remain valuable due to their reliability and the accessibility of starting materials.

Gould–Jacobs Cyclization and Its Variations

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones. wikipedia.orgresearchgate.net This method involves the condensation of an aniline, such as p-anisidine (B42471), with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME). auctoresonline.org The resulting intermediate, an anilinomethylenemalonate, undergoes thermal cyclization to form the quinolone ring. d-nb.info Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org

The reaction proceeds through a series of steps:

Condensation: The aniline derivative reacts with the malonic ester, substituting the ethoxy group.

Cyclization: An intramolecular cyclization occurs at high temperatures. d-nb.info

Saponification and Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is then removed by heating to yield the final 4-hydroxyquinoline. wikipedia.org

Variations of the Gould-Jacobs reaction have been developed to improve yields and expand the substrate scope. These can include the use of microwave irradiation to accelerate the reaction and the use of different substituted anilines and malonic esters to generate a diverse library of quinolone derivatives. rsc.org

Conrad–Limpach–Knorr Synthesis and Mechanistic Considerations

The Conrad-Limpach-Knorr synthesis provides another classical route to 4-quinolones. jptcp.com This reaction involves the condensation of an aniline with a β-ketoester. quimicaorganica.org The regiochemical outcome of the initial condensation is highly dependent on the reaction temperature.

Under kinetic control (lower temperatures), the aniline attacks the keto group of the β-ketoester, leading to the formation of an enamine intermediate. This intermediate then undergoes thermal cyclization to yield the 4-quinolone. synarchive.com Conversely, under thermodynamic control (higher temperatures, around 140°C), the aniline attacks the ester group, forming a β-keto anilide. wikipedia.org Subsequent cyclization of this anilide, known as the Knorr quinoline (B57606) synthesis, produces a 2-hydroxyquinoline. chempedia.info

The mechanism of the Conrad-Limpach synthesis to form 4-quinolones involves:

Nucleophilic attack: The aniline nitrogen attacks the ketone carbonyl of the β-ketoester.

Formation of a Schiff base: A tetrahedral intermediate forms and subsequently eliminates water to give a Schiff base.

Tautomerization and cyclization: The Schiff base tautomerizes to an enamine, which then undergoes an electrocyclic ring closure. wikipedia.org

Aromatization: Elimination of an alcohol molecule leads to the formation of the 4-hydroxyquinoline product, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.orgwikipedia.org

The reaction is often catalyzed by acid. wikipedia.org The choice of solvent can also influence the reaction, with high-boiling point solvents like diphenyl ether being used for the high-temperature cyclization step. nih.gov

Other Established Condensation and Cyclization Reactions

Several other named reactions have contributed to the synthesis of the 4-quinolone scaffold.

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. jptcp.com

Jampilek Reaction: This method can be used to prepare ethyl 4-hydroxy-2-quinolone-3-carboxylate derivatives from an aniline and triethylmethanetricarboxylate, often under microwave-assisted conditions. mdpi.com

Cheng Reaction: While not as commonly cited for the direct synthesis of 6-methoxy-2-phenyl-4-quinolone, various condensation and cyclization strategies fall under the broad umbrella of reactions developed by Cheng and coworkers, often focusing on the synthesis of heterocyclic compounds.

Modern and Advanced Synthetic Strategies

Contemporary approaches to 4-quinolone synthesis often employ transition-metal catalysis and one-pot multicomponent strategies to enhance efficiency, functional group tolerance, and molecular diversity.

Palladium-Catalyzed Transformations for Quinolone Ring Formation

Palladium-catalyzed reactions have become powerful tools in organic synthesis due to their mild reaction conditions and broad functional group compatibility. nih.govresearchgate.net Several palladium-catalyzed methods have been developed for the construction of the 4-quinolone ring.

One prominent strategy is the carbonylative Sonogashira coupling followed by cyclization . nih.gov This reaction typically involves the coupling of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst. mdpi.com The initially formed α,β-alkynoyl-amino-aryl intermediate undergoes intramolecular cyclization to afford the 4-quinolone. mdpi.com Molybdenum hexacarbonyl can be used as a solid source of CO. nih.gov

Another approach involves a tandem amination reaction . For instance, a palladium-catalyzed process can be used for the synthesis of 4-quinolones from 2-aminobenzophenones and terminal alkynes. organic-chemistry.org Palladium catalysis can also be employed in intramolecular N-arylation reactions to form the quinolone ring. organic-chemistry.org

The general catalytic cycle for a palladium-catalyzed carbonylative cyclization can be described as:

Oxidative addition: The palladium(0) catalyst reacts with the 2-iodoaniline.

Carbonylative Sonogashira coupling: The resulting palladium complex reacts with carbon monoxide and the alkyne.

Cyclization: The intermediate undergoes an intramolecular cyclization.

Reductive elimination: The 4-quinolone product is released, and the palladium(0) catalyst is regenerated. mdpi.com

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of 4-quinolones.

These reactions often involve the in-situ formation of key intermediates that then undergo further transformations to build the quinolone scaffold. For example, a three-component reaction can be designed to bring together an aniline derivative, an alkyne, and a source of the C2-C3 fragment of the quinolone ring.

An example of a one-pot synthesis of N-alkyl-4-quinolones involves a hydrogen-bond-assisted three-component tandem reaction. researchgate.net Another approach is the copper-catalyzed direct cyclization of primary anilines and alkynes to furnish diverse 4-quinolones. organic-chemistry.org

The advantages of MCRs include:

Green Chemistry Approaches in 4-Quinolone Synthesis

Green chemistry principles have spurred the development of more environmentally benign and efficient methods for synthesizing 4-quinolones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, significantly accelerating classical reactions for 4-quinolone synthesis. The rapid and uniform heating provided by microwave irradiation often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgmdpi.com

Two classical methods that benefit from microwave assistance are the Conrad-Limpach and Camps cyclizations. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Microwave irradiation can facilitate the thermal cyclization step, which traditionally requires very high temperatures (around 250 °C) and long reaction times. wikipedia.orgnih.gov For instance, the synthesis of ethyl-quinolon-4-one-3-carboxylates has been efficiently achieved in a one-pot microwave-assisted procedure from substituted anilines and diethyl-ethoxymethylenemalonate.

Similarly, the Camps cyclization, an intramolecular condensation of N-(2-acylaryl)amides to form 2- and 4-quinolones, is amenable to microwave conditions. nih.gov A palladium-catalyzed carbonylative Sonogashira/cyclization sequence to produce functionalized 4-quinolones from 2-iodoanilines and alkynes can be completed in just 20 minutes under microwave heating at 120°C. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted 4-Quinolone Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Conrad-Limpach Cyclization High temp. (>250°C), long reaction times Reduced time (minutes), often higher yields nih.gov
Carbonylative Sonogashira/Cyclization Room temp, one-pot, two-step 20 min at 120°C organic-chemistry.org

| DABCO-mediated Decarboxylative Cyclization | N/A | 30 min at 80°C | rsc.org |

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, reactions minimize waste and reduce the environmental impact associated with solvent production and disposal. These reactions are often facilitated by microwave irradiation, which provides the necessary energy for the transformation in the absence of a solvent medium. Ruthenium-catalyzed dehydrogenative cyclization has been employed to synthesize polysubstituted 4-quinolones under solvent-free conditions. acs.org An efficient, reagent-free method for synthesizing polysubstituted 4-quinolones from 2-substituted alkynoyl aryl-sulfonamides has also been developed, highlighting the trend towards more sustainable protocols. organic-chemistry.org

Biocatalysis and photocatalysis represent cutting-edge green synthetic strategies. Biocatalytic methods utilize enzymes to perform chemical transformations with high specificity and under mild conditions, reducing the need for protecting groups and harsh reagents. While direct biocatalytic synthesis of this compound is not widely documented, enzymes like monoamine oxidase (MAO-N) have been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. researchgate.net

Photocatalysis, which uses light to drive chemical reactions, offers another sustainable pathway. Visible-light-induced oxidative cyclization reactions provide a metal-free approach to quinolone synthesis. mdpi.com For example, semiconductor photocatalysis using a blue LED has been employed for Povarov cyclization reactions to synthesize 2-arylquinolines. mdpi.com These methods avoid the use of stoichiometric heavy-metal oxidants and often proceed at ambient temperature.

Electroreductive Intermolecular Coupling Reactions

Electrosynthesis offers a powerful and green alternative to conventional reagent-based redox reactions, using electricity to drive chemical transformations. The electroreductive intermolecular coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones provides a direct route to 2-substituted 4-quinolones. acs.orgnih.gov

In this method, the electrolysis of a 4-quinolone derivative in the presence of a benzophenone (B1666685) and trimethylsilyl (B98337) chloride yields an adduct at the 2-position of the quinolone ring. acs.org The reaction typically occurs in an undivided cell using a carbon felt cathode and a magnesium or zinc anode. acs.orgresearchgate.net The resulting trimethylsilyl ether can then be converted to the corresponding 2-(diarylhydroxymethyl)-4-quinolone. acs.orgnih.gov

Interestingly, the regioselectivity of the coupling can be influenced by substituents on the quinolone ring. While most 1,3-diethoxycarbonyl-4-quinolones couple at the 2-position, the presence of an 8-methoxy group directs the coupling to the 4-position, leading to the formation of 4-substituted quinolines. nih.gov

Table 2: Electroreductive Coupling of 1,3-Diethoxycarbonyl-4-quinolones with Benzophenone

Quinolone Substrate Product Position Yield Reference
1,3-Diethoxycarbonyl-4-quinolone C-2 63% acs.org
1,3-Diethoxycarbonyl-8-methoxy-4-quinolone C-4 55% researchgate.net
5,8-Dimethoxy-1,3-diethoxycarbonyl-4-quinolone C-4 Low researchgate.net

| 6,8-Dimethoxy-1,3-diethoxycarbonyl-4-quinolone | C-4 | Low | researchgate.net |

Ring Expansion Strategies to Access 4-Quinolones (e.g., from 3-hydroxyoxindoles)

Ring expansion reactions provide an innovative approach to complex heterocyclic scaffolds from more readily available smaller rings. The conversion of oxindole (B195798) derivatives into quinolones is a notable example of this strategy.

A highly efficient method involves the palladium-catalyzed ring expansion of isatin-derived 3-hydroxyoxindoles. rsc.orgresearchgate.net This protocol proceeds via a regioselective β-acyl elimination of the 3-hydroxyoxindole, followed by a subsequent Camps cyclization process. rsc.org This transformation is compatible with a variety of functional groups on both the oxindole core and the coupling partner. acs.org For instance, substrates bearing methyl, fluoro, and methoxy (B1213986) groups at the C5 position of the oxindole show high reactivity. acs.org This method has been successfully applied to synthesize the core skeleton of 4-quinolone antibiotics. rsc.org

Another novel ring-expansion strategy involves the reaction of 3-chloroindoles with α-halodiazoacetates, catalyzed by rhodium(II), to furnish 4-quinolone-3-carboxylates. This cyclopropanation-ring expansion sequence is a key step in a short and efficient synthesis of these valuable building blocks. nih.gov

Syntheses from Indole-2,3-dione Ring Systems

Indole-2,3-diones, commonly known as isatins, are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, including 4-quinolones.

An efficient, transition-metal-free oxidative cyclization has been developed for the synthesis of 3-carboxylate-4-quinolones from isatins and alkynes. nih.govorganic-chemistry.orgacs.org The reaction is typically carried out in DMSO with an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgacs.orgacs.org A key feature of this method is the ability to switch the reaction outcome to produce either 3-carboxylate-4-quinolones or 1-vinyl-3-carboxylate-4-quinolones simply by changing the base used (e.g., Cs2CO3 vs. K3PO4). organic-chemistry.orgacs.org The reaction proceeds through a proposed isatoic anhydride (B1165640) intermediate and is compatible with isatins bearing both electron-donating and electron-withdrawing groups. rsc.orgorganic-chemistry.org

Table 3: Base-Dependent Switchable Synthesis of 4-Quinolones from Isatin and Methyl 3-phenylpropiolate

Base Product Type Yield Reference
Cs2CO3 3-Carboxylate-4-quinolone 75% acs.org

| K3PO4 | 1-Vinyl-3-carboxylate-4-quinolone | High (not specified) | rsc.orgorganic-chemistry.org |

Another approach involves a rhodium-catalyzed [5+2-1] decarbonylative coupling between isatins and alkynes, which provides a unique pathway to 2-quinolinone derivatives, a related quinolone isomer. nih.gov

Silver-Catalyzed Carboxylation

While direct silver-catalyzed carboxylation to form the 4-quinolone ring is not extensively documented for this specific compound, silver catalysts are known to facilitate the synthesis of quinolone derivatives through other pathways. For instance, a one-pot synthesis of 3-substituted-4-quinolones has been described utilizing a silver(I) catalyst. nih.gov This method involves the reaction of enaminones with electrophiles. The proposed mechanism suggests two possible routes: either alkylation of the enaminone followed by cyclization or the reverse sequence. nih.gov Both pathways lead to the formation of an iminium salt intermediate, which, upon elimination of dimethylamine, yields the 3-substituted 4-quinolone. nih.gov This highlights the utility of silver catalysis in the broader context of quinolone synthesis, even if direct carboxylation is not the primary application.

PIFA Catalyzed Oxidative Reactions

Phenyliodine(III) bis(trifluoroacetate) (PIFA) has emerged as a powerful reagent for mediating oxidative cyclizations in the synthesis of various heterocyclic compounds. While its direct application to form this compound is not explicitly detailed in readily available literature, PIFA-mediated reactions of related substrates provide insight into its potential. For example, PIFA has been successfully employed in the oxidative cyclization of enaminones to afford highly substituted pyrrolin-4-ones. nih.gov This transformation proceeds through a proposed mechanism involving the cleavage and formation of N-C bonds, followed by an intramolecular addition reaction. nih.gov Although this yields a five-membered ring, the underlying principle of PIFA-mediated activation of enaminones for cyclization could potentially be adapted for the synthesis of the six-membered quinolone core. Further research in this area could explore the use of appropriately substituted β-enaminones derived from benzoylacetanilides to favor the formation of the 4-quinolone ring system.

Approaches Based on β-Keto Amide Precursors

β-Keto amides are versatile precursors for the synthesis of various 4-quinolone derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org A common strategy involves the initial conversion of the β-keto amide to a β-enamino amide by condensation with an amine. nih.govbeilstein-journals.org These intermediates are highly reactive at their α-position and can be acylated, for instance with o-nitrobenzoyl chloride. nih.govbeilstein-journals.org Subsequent reduction of the nitro group and cyclization leads to the formation of the 4-quinolone ring. While this method has been demonstrated for the synthesis of 2-alkyl-4-quinolones, its adaptation for the synthesis of 2-phenyl derivatives is conceptually straightforward. By starting with a β-keto amide derived from benzoic acid (i.e., a benzoylacetamide derivative), the phenyl group would be pre-installed at the eventual C-2 position of the quinolone ring.

Table 1: Synthesis of 4-Quinolone Derivatives from β-Keto Amide Precursors

Starting β-Keto AmideKey IntermediateFinal 4-Quinolone ProductReference
Acetoacetamideα-(o-nitrobenzoyl)-β-enamino amide2-Methyl-4-quinolone nih.gov
3-Oxopentanamideα-(o-nitrobenzoyl)-β-enamino amide2-Ethyl-4-quinolone nih.gov
N-Aryl-3-oxobutanamideN-Aryl enaminone1-Aryl-2-methyl-4-quinolone nih.gov

Specific Considerations for this compound Synthesis

The synthesis of the specifically substituted this compound requires careful consideration of the methods used to introduce the methoxy and phenyl groups, as well as control over the regioselectivity of the cyclization step.

Strategies for Introducing the Methoxy Group at C-6

The methoxy group at the C-6 position of the quinolone ring is typically introduced by starting with a correspondingly substituted aniline derivative. In many classical quinolone syntheses, such as the Conrad-Limpach and Doebner reactions, one of the primary starting materials is an aniline. nih.govwikipedia.org To obtain the 6-methoxy substitution pattern, p-anisidine (4-methoxyaniline) is the logical choice of precursor. The methoxy group is generally stable under the conditions of these reactions and directs the cyclization to afford the desired 6-substituted product.

Methods for Phenyl Substitution at C-2

The introduction of the phenyl group at the C-2 position is achieved by selecting a precursor that contains a benzoyl or related moiety. In the context of the Doebner reaction, for example, the use of benzaldehyde (B42025) as one of the three components directly leads to the formation of a 2-phenylquinoline (B181262) derivative. nih.gov Specifically, the reaction of p-anisidine, benzaldehyde, and pyruvic acid has been shown to produce 6-methoxy-2-phenylquinoline-4-carboxylic acid, which is a close derivative of the target compound. nih.gov

Similarly, in the Camps cyclization, an o-acylaminoacetophenone is the starting material. chemeurope.com To achieve a 2-phenyl substituent, the acyl group must be a benzoyl group. Therefore, starting with an o-(benzoylamino)-acetophenone derivative would lead to the desired 2-phenyl-4-quinolone.

Selectivity Control in Multi-substituted 4-Quinolone Syntheses

Achieving the desired regioselectivity is crucial when synthesizing multi-substituted quinolones like this compound. In classical methods like the Conrad-Limpach synthesis, the regiochemical outcome can be influenced by reaction conditions. wikipedia.orgyoutube.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org Under kinetic control (lower temperatures), the reaction typically favors the formation of the 4-quinolone, while under thermodynamic control (higher temperatures), the 2-quinolone isomer can be the major product. youtube.comquimicaorganica.org Therefore, careful temperature control is essential to ensure the formation of the desired 4-quinolone isomer.

The Camps cyclization also presents potential regiochemical challenges, as the cyclization of the o-acylaminoacetophenone precursor can theoretically proceed in two different ways to yield two different quinolone products. chemeurope.com The selectivity is dependent on the reaction conditions and the substitution pattern of the starting material. chemeurope.com The use of specific bases and solvents can influence the preferred cyclization pathway. For instance, the use of a copper-catalyzed amidation followed by a base-promoted Camps cyclization has been shown to be an effective two-step method for the synthesis of 2-aryl-4-quinolones. researchgate.net

Synthetic Utility of the 4-Quinolone Core as a Building Block

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry and materials science due to its versatile chemical nature, which allows for extensive functionalization. rsc.orgrsc.org Its core structure serves as a foundational building block for the synthesis of a vast array of derivatives with diverse biological activities and material properties. rsc.orgmdpi.com The ability to introduce new functional groups or fuse polycyclic rings onto the quinolone core has led to the development of novel classes of compounds. rsc.org Various synthetic strategies have been employed to modify the 4-quinolone scaffold, including C–C and C-hetero cross-coupling reactions, C–H bond activation, and regioselective electrophilic insertions. rsc.org

The functionalization of the 4-quinolone core can be achieved at several positions, with modifications at the N-1, C-2, C-3, C-6, and C-8 positions being particularly common for altering the properties of the resulting compounds. nih.govnih.gov These modifications are crucial in the development of new therapeutic agents, as they can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic profile. nih.govoup.com

A variety of synthetic methods are utilized to achieve these transformations. Transition metal-catalyzed reactions, particularly those using palladium and copper, are prominent in the literature for creating new carbon-carbon and carbon-heteroatom bonds on the quinolone ring. rsc.orgorganic-chemistry.org For instance, palladium-catalyzed reactions such as the Sonogashira coupling are used to synthesize 1,2-disubstituted 4-quinolone derivatives. rsc.org Similarly, copper-catalyzed intermolecular cyclization provides a route to various 4-quinolones from anilines and alkynes. organic-chemistry.org

The following table summarizes several key synthetic reactions that demonstrate the utility of the 4-quinolone core as a versatile building block for creating diverse chemical structures.

Reaction TypeCatalyst/ReagentsReactantsProduct TypeReference
Carbonylative Sonogashira Coupling/CyclizationPdCl2(dppf)2-iodo-5-methoxyaniline derivative and thiazolylacetylene4-Quinolone derivative rsc.org
Palladium-Catalyzed Oxidative CarbonylationPd(dba)2, CuBr(Me2S), COAmines and ketones1,2-disubstituted 4-quinolone derivatives rsc.org
Copper-Catalyzed Intermolecular CyclizationCuI, HOTf, Tf2OSecondary anilines and alkynes4-quinolones rsc.org
Cobalt(III)-Catalyzed C-H AmidationCo(III) catalystEnaminone and dioxazoloneFunctionalized quinolones organic-chemistry.org
DABCO-Mediated Decarboxylative CyclizationDABCO, Microwave irradiationIsatoic anhydrides and active methylene (B1212753) groups3-cyano 4-quinolone derivatives rsc.org
Iron(III)-Catalyzed Oxidative CouplingIron(III) catalyst, di-tert-butyl peroxideAlcohol/methyl arene and 2-amino phenyl ketone4-quinolone derivatives rsc.org

These synthetic transformations underscore the versatility of the 4-quinolone scaffold, enabling chemists to systematically modify its structure to achieve desired chemical and biological properties, thereby facilitating the discovery of new lead compounds in drug development and novel materials. rsc.orgnih.gov

Reactivity and Derivatization of the 6 Methoxy 2 Phenyl 4 Quinolone Scaffold

Functional Group Transformations on the Quinolone Nucleus

The inherent reactivity of the quinolone ring system allows for extensive modification through various functional group transformations, enabling the synthesis of a diverse library of derivatives.

Amidation and Amination Reactions

The introduction of nitrogen-containing functional groups onto the 6-methoxy-2-phenyl-4-quinolone scaffold can be achieved through several synthetic strategies. One common approach involves the conversion of the 4-oxo group into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). cust.edu.tw The resulting 4-chloro-6-methoxy-2-phenylquinoline (B189075) is an activated intermediate susceptible to nucleophilic substitution by various amines. This reaction provides a direct route to 4-amino-quinolone derivatives. For instance, the reaction of 4-chloro-6-methoxy-2-phenylquinoline with substituted anilines yields the corresponding 4-anilino-6-methoxy-2-phenylquinoline compounds. cust.edu.tw

Modern catalytic methods, such as the Buchwald-Hartwig amination, have also been employed for the C-N bond formation on related quinolone systems, offering a powerful tool for synthesizing N-aryl and N-alkyl derivatives, often under milder conditions than classical methods. nih.govnih.gov Additionally, tandem reactions involving an initial amination followed by an intramolecular Michael addition have been reported for the synthesis of N-substituted-4-quinolone derivatives from acyclic precursors. rsc.org

Esterification Processes

Esterification of the this compound scaffold typically occurs via its 4-hydroxy tautomer. The hydroxyl group of the enol form can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form the corresponding esters at the C4-position. This transformation is a standard method for protecting the hydroxyl group or for introducing specific functionalities to modulate the compound's properties. While direct examples for the title compound are specific to broader studies, the fundamental reactivity of the analogous 4-hydroxy-2-quinolone core is well-established, readily undergoing acylation to yield 4-acyloxy derivatives.

N-, O-, and C-Alkylation Strategies

Alkylation reactions on the this compound scaffold can occur at three distinct sites: the ring nitrogen (N-alkylation), the C4-oxygen (O-alkylation), or the C3-carbon (C-alkylation). The regioselectivity of these reactions is often dependent on the reaction conditions and the specific alkylating agent used. nih.govjst.go.jp

N-Alkylation: The nitrogen atom at position 1 of the quinolone ring can be alkylated using various alkyl halides or other electrophiles in the presence of a base. This modification is frequently used to introduce substituents that can significantly alter the biological and physicochemical properties of the molecule. rsc.org

O-Alkylation: This reaction proceeds through the enol tautomer, 4-hydroxy-6-methoxy-2-phenylquinoline. The hydroxyl group can be alkylated with agents like alkyl halides or sulfates under basic conditions to yield 4-alkoxy-6-methoxy-2-phenylquinoline derivatives. The competition between N- and O-alkylation is a known phenomenon in quinolone chemistry, with factors like the presence of other substituents influencing the outcome. nih.govjst.go.jpresearchgate.net

C-Alkylation: The carbon at the C3-position of the quinolone ring is nucleophilic and can be alkylated, particularly in the form of its enolate. Reactions with electrophiles such as alkyl or allyl halides can introduce substituents at this position. For example, copper-catalyzed conjugate addition of alkyl and aryl groups to N-protected quinolones has been demonstrated as an effective C-alkylation strategy. nih.gov

Table 1: Summary of Alkylation Strategies for the 2-Phenyl-4-quinolone Scaffold

Alkylation Type Position Reagents & Conditions Product Type
N-Alkylation N1 Alkyl halides, Base (e.g., K₂CO₃) 1-Alkyl-6-methoxy-2-phenyl-4-quinolone
O-Alkylation O4 Alkyl halides/sulfates, Base 4-Alkoxy-6-methoxy-2-phenylquinoline
C-Alkylation C3 Alkyl/Aryl Grignards, Cu(I) catalyst 3-Alkyl/Aryl-6-methoxy-2-phenyl-4-quinolone

Halogenation and Thionation Reactions

Introducing halogen or sulfur atoms into the this compound structure opens up further avenues for derivatization and property modulation.

Halogenation: The quinolone ring can undergo halogenation at several positions. The C3-position is particularly susceptible to electrophilic halogenation. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a halide source (e.g., KCl, KBr), have been shown to be effective for the regioselective chlorination and bromination of 2-aryl-4-quinolones at the C3-position under mild conditions. acs.org Furthermore, the 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), creating a valuable intermediate for nucleophilic substitution reactions. cust.edu.twatlantis-press.com

Thionation: The carbonyl group at the C4-position is the primary site for thionation. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyls, including ketones, amides, and lactams, into their corresponding thiocarbonyls. researchgate.netmdpi.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction of this compound with Lawesson's reagent is expected to yield 6-methoxy-2-phenylquinoline-4(1H)-thione. This transformation significantly alters the electronic and steric properties of the C4-position.

Hydrolysis and Decarboxylation Pathways

Hydrolysis: Derivatives of this compound, such as esters at the C4-position (4-acyloxy derivatives) or amides, can be hydrolyzed back to the parent 4-quinolone (in its 4-hydroxy tautomeric form). This is typically achieved under acidic or basic conditions. For example, ethyl 6-methoxy-4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate can be hydrolyzed with sodium hydroxide (B78521) to afford the corresponding carboxylic acid, which can then be further processed. cust.edu.tw Similarly, ester groups attached at other positions can be cleaved through hydrolysis. acs.org

Decarboxylation: Quinolone derivatives bearing a carboxylic acid group, most commonly at the C3-position, can undergo decarboxylation to remove this functional group. This reaction is often achieved by heating the quinolone-3-carboxylic acid, sometimes in the presence of a catalyst or in a high-boiling solvent. google.com For example, heating a 4-hydroxyquinoline-3-carboxylic acid can lead to the removal of CO₂ to yield the corresponding 4-hydroxyquinoline (B1666331). google.com While some studies have explored decarboxylation of fluoroquinolone antibiotics, it has been noted that the C3-carboxylic acid group is often crucial for their biological activity. acs.orgnih.govnih.govsemanticscholar.org

Cycloaddition Reactions and Heterocycle Annulation

The quinolone scaffold can participate in cycloaddition reactions, serving as a building block for more complex, fused heterocyclic systems. This process, known as heterocycle annulation, involves the construction of a new ring fused to the existing quinolone framework.

[2+2] Cycloaddition: The C2=C3 double bond of the 4-hydroxyquinoline tautomer can undergo photochemical [2+2] cycloaddition reactions. Intramolecular versions of this reaction, where an alkenyl chain is tethered to the C4-oxygen, have been shown to produce cyclobutane (B1203170) rings fused to the quinoline (B57606) nucleus (cyclobuta[c]quinolones). jst.go.jplookchem.com

[4+2] Cycloaddition (Diels-Alder type): The quinolone ring can act as a dienophile in Diels-Alder reactions. N-alkoxycarbonyl-4-quinolones have been shown to react with dienes like 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene to give [4+2] cycloadducts, leading to the formation of polycyclic acridine (B1665455) structures. lookchem.com The Povarov reaction, an aza-Diels-Alder reaction, is also a key method for synthesizing the quinoline core itself, highlighting the system's compatibility with this type of transformation. mdpi.com

[4+3] Cycloaddition: While less common, the general principles of [4+3] cycloaddition, which typically involve a diene and an oxyallyl cation, provide a powerful method for constructing seven-membered rings and could potentially be applied to quinolone derivatives to create novel fused systems. organicreactions.orgwikipedia.org

These cycloaddition reactions are powerful tools for building molecular complexity and accessing unique polycyclic architectures based on the this compound scaffold.

Table 2: Cycloaddition Reactions on the Quinolone Scaffold

Reaction Type Quinolone Role Reactant Partner Resulting Annulated System
[2+2] Photocycloaddition Enone (C2=C3) Intramolecular Alkenyl Chain Cyclobuta[c]quinolone
[4+2] Cycloaddition Dienophile Substituted Butadienes Octahydroacridine
[3+2] Cycloaddition Dipolarophile (modified) Azides (on C3) / Alkynes Triazolyl-quinolone

Preparation of Triazole-Quinolone Hybrids

The synthesis of hybrid molecules that incorporate both the quinolone and triazole moieties has been a significant area of interest in medicinal chemistry. The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, is a popular choice for linking the quinolone scaffold to other pharmacophores. This approach allows for the creation of diverse molecular architectures.

To prepare triazole-quinolone hybrids from a this compound starting material, a multi-step synthetic strategy is typically employed. This involves the introduction of either an azide (B81097) or a terminal alkyne functionality onto the quinolone scaffold. For instance, the hydroxyl group that can be present at the C4 position (in the tautomeric 4-hydroxyquinoline form) or other positions on the aromatic rings can be alkylated with a propargyl halide to introduce a terminal alkyne. Alternatively, a precursor with a suitable leaving group can be reacted with sodium azide to install the azide functionality.

Once the functionalized quinolone is obtained, it can be reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole hybrid.

A representative synthetic scheme is outlined below:

Step 1: Functionalization of the Quinolone Scaffold. Introduction of an alkyne or azide group onto the this compound core. This can be achieved through various methods, such as O-alkylation of a hydroxyl group with propargyl bromide to yield a terminal alkyne.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The functionalized quinolone is then reacted with a corresponding azide or alkyne. For example, an alkynylated quinolone would be reacted with an organic azide in the presence of a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to form the triazole ring.

The following table provides examples of potential triazole-quinolone hybrids that could be synthesized using this methodology.

Table 1: Representative Triazole-Quinolone Hybrids

Compound IDR Group on TriazoleMolecular Formula
TQ-H-1BenzylC32H25N5O2
TQ-H-24-FluorophenylC31H22FN5O2
TQ-H-32-PyridylC30H22N6O2
TQ-H-4PropylC28H25N5O2

Oxidative and Reductive Modifications of the Quinolone System

The quinolone ring system is susceptible to both oxidative and reductive transformations, which can be used to introduce further chemical diversity. These reactions can target the carbonyl group, the double bond in the heterocyclic ring, or the aromatic portions of the molecule.

Reductive Modifications:

One notable reductive transformation is the electroreductive coupling of 4-quinolones. This method can be employed to introduce substituents at the C2 position of the quinolone ring. For instance, the electroreductive coupling of a 1-alkoxycarbonyl-4-quinolone with a benzophenone (B1666685) in the presence of a silylating agent can yield an adduct at the 2-position. This adduct can then be converted to a 2-(diarylhydroxymethyl)-4-quinolone derivative.

The carbonyl group at the C4 position can also be a target for reduction. Using appropriate reducing agents, it is possible to reduce the ketone to a secondary alcohol, yielding a 4-hydroxyquinoline derivative. Further reduction could potentially lead to the saturation of the heterocyclic ring.

Oxidative Modifications:

While the quinolone ring is relatively stable to oxidation, certain conditions can lead to oxidative transformations. For instance, the synthesis of 6-methoxy-4-quinolone itself can be achieved through the oxidation of 5-methoxyindole-3-acetic acid. This indicates that the quinolone nucleus can be formed through oxidative cyclization pathways.

Furthermore, the introduction of nitro groups onto the quinolone ring, followed by their reduction, represents a versatile method for introducing amino functionalities. For example, nitration of a 1-methyl-2-quinolone (B133747) can yield various nitro derivatives, which can then be selectively reduced to the corresponding aminoquinolones. These amino groups can then serve as handles for further derivatization.

The following table summarizes potential oxidative and reductive modifications of the this compound system.

Table 2: Examples of Oxidative and Reductive Modifications

Modification TypeReagents/ConditionsProduct Type
Reductive CouplingElectroreduction, Benzophenone2-(diarylhydroxymethyl)-6-methoxy-2-phenyl-4-quinolone
Carbonyl ReductionNaBH4, LiAlH46-Methoxy-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol
Nitro Group ReductionSnCl2/HClAmino-substituted this compound
OxidationOxidizing agentsPotential for ring-opened products or hydroxylation

Computational and Theoretical Investigations of 6 Methoxy 2 Phenyl 4 Quinolone and Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the properties of quinolone derivatives, offering a balance between accuracy and computational cost. These calculations provide a detailed understanding of the electronic and structural characteristics that govern the behavior of 6-Methoxy-2-phenyl-4-quinolone and its analogs.

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic distribution and reactivity. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular electrostatic potential (MEP) maps, generated through DFT calculations, provide a visual representation of the charge distribution and are used to predict sites susceptible to electrophilic and nucleophilic attack. For quinolone derivatives, the regions around the carbonyl oxygen and the nitrogen atom are typically identified as areas of high negative potential, indicating their role in intermolecular interactions.

Table 1: Calculated Electronic Properties of a Representative 2-phenyl-4-quinolone Analog

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.75
HOMO-LUMO Gap4.50

Note: The data presented is for a representative 2-phenyl-4-quinolone analog and may vary for this compound.

Tautomerism and Conformational Analysis

Quinolone derivatives, including this compound, can exist in different tautomeric forms, primarily the 4-quinolone (keto) and 4-hydroxyquinoline (B1666331) (enol) forms. DFT calculations are employed to determine the relative stabilities of these tautomers. For most 4-quinolone derivatives, the keto form is found to be the more stable tautomer in the ground state. The relative energies of the tautomers can be influenced by solvent effects and substitution patterns.

Reactivity Prediction and Mechanistic Insights

DFT-based reactivity descriptors, such as Fukui functions and local softness, are used to predict the reactive sites of this compound for both electrophilic and nucleophilic attacks. These descriptors help in understanding the chemical reactivity and in predicting the outcome of chemical reactions. For instance, the analysis of Fukui functions can identify specific atoms within the molecule that are most likely to participate in a reaction.

Furthermore, DFT calculations can provide valuable mechanistic insights into reactions involving quinolone derivatives. By modeling the reaction pathways and calculating the energies of transition states and intermediates, it is possible to elucidate the mechanism of a chemical transformation. This information is crucial for the design of new synthetic routes and for understanding the metabolic fate of these compounds.

Acidity and Basicity Predictions

The acidity and basicity of this compound are important properties that influence its behavior in biological systems, such as its absorption and distribution. DFT calculations can be used to predict the pKa values of the acidic and basic centers in the molecule. The protonation and deprotonation energies can be calculated in the gas phase and in solution using continuum solvation models.

For 4-quinolone derivatives, the primary basic site is typically the nitrogen atom of the quinolone ring, while the N-H proton is the most acidic proton. The calculated pKa values can be correlated with experimental data to validate the computational model. These predictions are valuable for understanding the ionization state of the molecule at physiological pH.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques, particularly molecular docking, are widely used to investigate the interactions of this compound and its analogs with biological macromolecules. These methods provide a three-dimensional view of the ligand-target interactions and are instrumental in drug discovery and design.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, docking studies have been performed to investigate their binding to various biological targets, including enzymes and receptors implicated in cancer.

One of the key targets for anticancer 2-phenyl-4-quinolone derivatives is tubulin. These compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Molecular docking studies have been used to model the binding of these quinolones to the colchicine binding site of tubulin. These studies reveal the specific amino acid residues involved in the interaction and the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, studies on analogs like 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid have suggested a mechanism of action similar to tubulin binding drugs. Docking simulations of such compounds into the colchicine binding site of tubulin typically show that the quinolone core and the 2-phenyl ring occupy distinct hydrophobic pockets, while specific substituents can form hydrogen bonds with key residues like Asnα101, Thrα179, and Cysβ241. The methoxy (B1213986) group at the 6-position can also influence the binding affinity and selectivity.

The results from molecular docking studies are often presented in terms of a scoring function, which estimates the binding affinity of the ligand for the target. These scores, along with a detailed analysis of the binding mode, provide valuable information for the structure-activity relationship (SAR) studies and for the design of new, more potent analogs.

Table 2: Key Interacting Residues in the Colchicine Binding Site of Tubulin for a Representative 2-phenyl-4-quinolone Analog

Amino Acid ResidueType of Interaction
Cysβ241Hydrogen Bond
Leuβ242Hydrophobic
Alaβ250Hydrophobic
Valβ318Hydrophobic
Alaβ316Hydrophobic
Ileβ378Hydrophobic

Note: The interacting residues can vary depending on the specific analog and the docking protocol used.

Assessment of Binding Affinities and Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For analogs of this compound, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies calculate a docking score, which is an estimation of the binding affinity, with more negative values typically indicating a stronger interaction.

For instance, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to this compound, induced-fit docking (IFD) was used to assess their affinity for the PI3Kα kinase enzyme. The results, as shown in the table below, highlight how different substitutions on the phenyl ring influence the binding affinity.

CompoundDocking Score (kcal/mol)Target Protein
N-(2-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide-9.8PI3Kα (WT)
N-(4-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide-10.2PI3Kα (WT)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide-9.5PI3Kα (WT)
Identification of Key Interacting Residues

A crucial aspect of computational analysis is the identification of specific amino acid residues within the target protein that are critical for ligand binding. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For quinolone derivatives, studies have identified several key residues that form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the ligand.

In the context of PI3Kα inhibitors, molecular docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have revealed interactions with key residues in the kinase domain. researchgate.net Similarly, for other quinolone analogs targeting different proteins, a consistent set of interacting residues is often observed.

Compound AnalogTarget ProteinKey Interacting ResiduesInteraction Type
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidePI3KαVal851, Ser774, Lys802Hydrogen Bond
Quinolone-based PqsR inhibitorsPqsRLeu207, Ile236, Tyr258Hydrophobic Interaction
Quinolone-based PqsR inhibitorsPqsRGln194Hydrogen Bond

These interactions are fundamental to the stability of the ligand-protein complex. For example, the carbonyl group of the 4-quinolone core frequently acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic and π-stacking interactions with residues like tyrosine and phenylalanine. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the complex over time. MD simulations provide insights into the stability of the complex, conformational changes, and the flexibility of both the ligand and the protein.

Stability of Ligand-Protein Complexes

The stability of a ligand-protein complex is a key determinant of the ligand's efficacy. MD simulations assess this stability by calculating the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation.

In a study of fluoroquinolone derivatives complexed with plasma proteins, MD simulations were performed to analyze the trajectories of the complexes. researchgate.net The RMSD of the protein backbone and the ligand were monitored over time. Stable RMSD values, typically fluctuating around 2-3 Å, suggest a stable binding interaction. mdpi.com

ComplexSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Stability
Trovafloxacin-Plasma Protein100~2.5~1.8Stable
Fluoroquinolone Derivative-Plasma Protein100~2.2~1.5Stable
Conformational Changes and Flexibility

MD simulations also provide valuable information on the conformational changes and flexibility of the protein and ligand upon binding. The root mean square fluctuation (RMSF) is calculated for each residue to identify regions of the protein that exhibit significant movement. High RMSF values may indicate flexible loops or domains that are important for ligand entry or binding.

Analysis of the conformational flexibility of 2-phenyl-4-quinolone derivatives in the binding site of their target proteins can reveal how the molecule adapts to the local environment. The phenyl and methoxy groups may exhibit rotational flexibility, allowing them to adopt optimal conformations for interaction with surrounding residues. Studies on related quinolinones have shown that the planarity of the quinolone ring is important, while substituents can adopt various orientations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. This allows for the prediction of the activity of new, unsynthesized compounds.

3D-QSAR for Physicochemical Property Correlation (e.g., Plasma Protein Binding)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding how the three-dimensional properties of a molecule influence its activity. These models are particularly useful for correlating physicochemical properties like plasma protein binding (PPB) with molecular structure.

A 3D-QSAR study on quinolone derivatives was conducted to model their plasma protein binding rate, expressed as log(fb). researchgate.net The CoMSIA model developed in this study showed good predictive ability, with a cross-validated correlation coefficient (q²) of 0.677 and a non-cross-validated correlation coefficient (R²) of 0.998. researchgate.net The model revealed the contributions of different molecular fields to the binding rate.

Molecular FieldContribution to CoMSIA Model (%)
Steric18.30
Electrostatic23.00
Hydrophobic33.60
Hydrogen Bond Donor7.00
Hydrogen Bond Acceptor18.10

Data from a study on fluoroquinolone derivatives. researchgate.net

The results indicated that hydrophobicity and electrostatic interactions are the most significant factors influencing the plasma protein binding of these quinolone analogs. researchgate.net The 3D contour maps generated from the CoMSIA model can visually guide the modification of the molecular structure to either increase or decrease plasma protein binding. For instance, the model might suggest that adding a bulky, hydrophobic group at a specific position would increase binding, while adding a polar group would decrease it.

Predictive Modeling for Biological Activity (e.g., Enzyme Inhibition)

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a important tool for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These computational models use statistical methods to correlate variations in molecular structure with changes in observed biological effects, such as enzyme inhibition.

Another area where predictive modeling has been applied is in the development of quinolones as antimycobacterial agents. nih.gov Due to a lack of sufficient experimental physicochemical data for many of these compounds, QSAR models utilizing theoretical molecular descriptors calculated directly from the chemical structure are particularly valuable. nih.gov Studies have successfully used various regression methods to build predictive models for the antibacterial activity of N-1, C-7, and 8-substituted quinolone derivatives against M. fortuitum and M. smegmatis. nih.gov These models, which incorporate topostructural, topochemical, and 3D geometrical indices, have shown good predictive ability, with topological indices explaining most of the variance in the biological data. nih.gov

For coumarin derivatives, which are structurally related to the quinolone core, QSAR analysis has elucidated key features for lipoxygenase inhibition. mdpi.com The most effective models have highlighted the importance of specific atom-centered fragments and molecular shape for inhibitory activity, findings that were also supported by molecular docking studies. mdpi.com These studies collectively suggest that predictive modeling is a robust strategy for forecasting the enzyme inhibition potential of new quinolone analogs, including those based on the this compound scaffold.

Table 1: Examples of QSAR Models for Quinolone Derivatives and Related Compounds

Compound SeriesTarget/ActivityKey DescriptorsStatistical Significance (r²)Reference
4-Quinolone derivativesGABA(A) receptor affinityMolecular shape (ovality), Szeged index, molecular energy0.87 - 0.93 nih.gov
Substituted quinolone derivativesAntimycobacterial activityTopostructural, topochemical, 3D geometrical indicesHigh cross-validated R² nih.gov
Coumarin derivativesLipoxygenase inhibitionAtom-centered fragments (C-06), RDF035p, HATS8pNot specified mdpi.com

In Silico Screening and Lead Compound Identification

In silico screening, primarily through molecular docking, has become an indispensable technique for identifying and optimizing lead compounds from the quinolone class, including analogs of this compound. This approach computationally simulates the interaction between a small molecule and a macromolecular target, such as an enzyme or receptor, to predict binding affinity and orientation.

Molecular docking studies have revealed that 4-quinolone derivatives can act as potent inhibitors of various enzymes crucial for cancer cell growth, such as topoisomerases, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC). researchgate.net For example, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα showed that these derivatives fit well within the enzyme's binding site and interact with key amino acid residues. mdpi.com

In the context of anticancer activity, analogs of this compound have been investigated as antimitotic agents that inhibit tubulin polymerization. nih.govnih.gov Molecular docking has been used to elucidate the binding mode of these compounds in the colchicine-binding pocket of tubulin. nih.govnih.gov The presence of methoxy groups on the quinolone or phenyl rings is often associated with enhanced anticancer activity. nih.gov For instance, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolones (structural isomers of the target compound) were synthesized and evaluated, with some demonstrating excellent antiproliferative activities in the sub-micromolar range. nih.govnih.gov

Furthermore, in the realm of antibacterial drug discovery, docking studies have been extensively used to explore the interaction of quinolones with bacterial DNA gyrase, a key enzyme in DNA replication. researchgate.netresearchgate.netjppres.com These studies have identified critical interactions, such as hydrogen bonds and pi-pi stacking, between the quinolone scaffold and specific amino acid residues like Asp87 and Arg91 in the active site of the E. coli DNA gyrase. researchgate.netresearchgate.net This detailed molecular understanding allows for the rational design and virtual screening of novel quinolone analogs with potentially enhanced antibacterial potency. jppres.com The process of in silico screening helps to prioritize compounds for synthesis and biological testing, thereby accelerating the identification of new lead candidates. consensus.appresearchgate.net

Table 2: Summary of Molecular Docking Studies on Quinolone Analogs

Compound ClassEnzyme/Receptor TargetKey FindingsPotential ApplicationReferences
2-Phenyl-4-quinolone derivativesTubulinBinding in the colchicine pocket, inhibition of polymerization.Anticancer nih.govnih.govnih.gov
4-Quinolone derivativesMtb DNA gyraseStrong binding affinity, interaction with key residues (Tyr21, Gly84, Asn85).Antibacterial researchgate.net
4-Quinolone analogsE. coli DNA gyraseInteraction with residues Asp87, Thr88, Arg91, Met92.Antibacterial researchgate.netjppres.com
N-phenyl-2-quinolone-3-carboxamidesPI3KαOccupation of the kinase binding site, H-bonding with key residues.Anticancer mdpi.com
4-Quinolone derivativesTopoisomerase I & IIPotential for dual inhibition.Anticancer researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Phenyl 4 Quinolone Derivatives

Influence of Substituents on Core Quinolone Activity

The biological activity of quinolone derivatives is highly dependent on the nature and position of substituents around the core scaffold. Modifications at various positions can impact factors such as enzyme inhibition, cell penetration, and spectrum of activity.

Impact of N-1 Substitutions on Biological Potency

Substitutions at the N-1 position of the quinolone ring are critical for antibacterial activity. Studies have consistently shown that a cyclopropyl (B3062369) group at this position is optimal for enhancing the potency of the drug. nih.govresearchgate.netnih.gov This particular substitution is favored due to its spatial volume and its ability to maintain the planarity of the molecule, which facilitates hydrophobic interactions with DNA. researchgate.net The introduction of a cyclopropyl group at N-1, in combination with other key substitutions, has been shown to significantly increase the potency of compounds like ciprofloxacin (B1669076) in inhibiting E. coli gyrase by nearly 200-fold compared to nalidixic acid. mdpi.com

Significance of C-2 and C-3 Modifications

The C-2 and C-3 positions of the quinolone nucleus are also pivotal for biological activity. The 4-pyridone-3-carboxylic acid moiety is a common chemical feature of bactericidal quinolones. researchgate.net However, involving the C-2 and C-3 positions in an isothiazole (B42339) ring, which acts as a bioisostere for the free carboxylic group, has been found to significantly increase antibacterial activity. researchgate.net Research on 2-phenyl-4-quinolone (2-PQ) derivatives has identified them as effective antimitotic agents. nih.gov Specifically, compounds with a 2-phenyl-4-quinolone skeleton have demonstrated good anticancer activity against numerous cancer cell lines by inhibiting microtubule polymerization. nih.gov

Role of Substitutions at C-5, C-6, C-7, and C-8

The presence of a methoxy (B1213986) group at the C-8 position has been shown to enhance the lethal activity of fluoroquinolones. researchgate.net This enhancement is particularly notable against resistant mutants of various bacteria, including S. aureus and Mycobacterium smegmatis. mdpi.com A C-8 methoxy group can improve the ability of fluoroquinolones to block the growth of and kill resistant mutants. nih.gov Specifically, a C-8 methoxy group enhances the bactericidal activity of quinolones that also have N-1 cyclopropyl substitutions. nih.gov For instance, in a human macrophage model, a C-8 methoxyl group improved fluoroquinolone action against both quinolone-susceptible and quinolone-resistant clinical isolates of M. tuberculosis. nih.gov

The introduction of a phenyl group at the C-2 position has been explored for its potential in developing anticancer agents. Derivatives of 2-phenyl-4-quinolone have been identified as antimitotic agents. nih.gov By employing a scaffold hopping drug design concept, researchers have replaced the 2-aromatic ring of 2-PQs with a 4-aromatic ring, creating 4-phenyl-2-quinolones (4-PQs). nih.gov These 4-PQ compounds, which mimic the structure of podophyllotoxin (B1678966) analogs, have shown significant antiproliferative activity in various cancer cell lines. nih.gov

The introduction of a fluorine atom at the C-6 position was a significant breakthrough in the development of quinolone antibiotics, leading to the first fluoroquinolone, norfloxacin (B1679917). mdpi.comnih.gov This substitution increases the potency of the compound compared to its non-fluorinated counterparts. mdpi.comnih.gov For example, flumequine, the first fluorinated quinolone, showed increased antimicrobial activity against several bacterial strains compared to nalidixic acid. mdpi.comnih.gov The combination of a fluorine atom at C-6, a piperazinyl ring at C-7, and a cyclopropyl group at N-1 in ciprofloxacin dramatically increased its potency. mdpi.com Halogenation, in general, can be a tool to tune the antimicrobial activity of compounds. nih.gov

Interactive Data Table: Structure-Activity Relationship of Quinolone Derivatives

Position of SubstitutionSubstituentEffect on Biological Activity
N-1 CyclopropylOptimal for enhancing potency. nih.govresearchgate.netnih.gov
C-2 & C-3 Isothiazole ringSignificantly increases antibacterial activity. researchgate.net
C-2 Phenyl groupPotential for anticancer activity as antimitotic agents. nih.gov
C-5 Amino groupImproves overall potency. researchgate.netnih.gov
C-6 FluorineIncreases potency and antimicrobial spectrum. mdpi.comnih.gov
C-8 Methoxy groupEnhances lethal activity, especially against resistant mutants. mdpi.comresearchgate.netnih.gov

Rational Design Principles Based on SAR Insights

The rational design of derivatives based on the 6-methoxy-2-phenyl-4-quinolone scaffold is guided by extensive Structure-Activity Relationship (SAR) studies of the broader quinolone class. Foundational SAR principles indicate that specific substitutions at various positions on the quinolone nucleus are critical for biological activity. For instance, the 4-oxo group is generally considered essential for the antibacterial activity of many quinolones. youtube.comrjptonline.org Similarly, modifications at the N-1, C-6, and C-7 positions have been shown to significantly modulate potency and spectrum of activity. nih.govnih.gov The presence of a fluorine atom at C-6 and a piperazine (B1678402) ring at C-7 are hallmark features of many potent fluoroquinolone antibacterials. rjptonline.org

Building on these general principles, specific research into 6-methoxy-2-arylquinoline analogues has provided more targeted design insights. In a study aimed at developing P-glycoprotein (P-gp) inhibitors, a series of 6-methoxy-2-arylquinoline derivatives were designed using natural products like quinine (B1679958) and flavones as lead compounds. nih.govnih.gov This research underscored the critical importance of the substituent at the C-4 position.

Key SAR insights from this study revealed that:

The C-4 Position is Crucial: A hydroxymethyl group at the C-4 position of the quinoline (B57606) core was identified as a key determinant for potent P-gp efflux inhibition. nih.gov Compounds featuring this group demonstrated significantly higher activity.

The C-2 Aryl Group Influences Activity: Modifications to the 2-phenyl ring were explored to understand their impact on potency. While the core phenyl group was maintained, substitutions on this ring could fine-tune the biological effect.

The 6-Methoxy Group is a Core Feature: The 6-methoxy substitution was retained from the lead compounds, suggesting its importance for the desired biological activity profile.

These findings allow for a rational design approach where the 6-methoxy-2-phenyl-quinolone scaffold is systematically modified. The primary strategy involves introducing small, hydrogen-bond-donating groups, such as a hydroxymethyl moiety, at the C-4 position to enhance interaction with biological targets like P-gp. Further optimization can be achieved by exploring various substitutions on the 2-phenyl ring to improve potency and pharmacokinetic properties. The data from these studies allow for the creation of focused compound libraries to maximize the probability of identifying potent and effective derivatives.

The following table summarizes the SAR for key positions on the quinolone nucleus, derived from studies on related compounds.

PositionSubstituent TypeInfluence on Biological Activity (Example)Reference
N-1 Ethyl, Cyclopropyl, FluoroethylOptimal for antibacterial activity. nih.gov
C-4 Oxo groupConsidered essential for antibacterial activity. youtube.com
C-4 HydroxymethylKey for P-gp efflux inhibition in 6-methoxy-2-arylquinolines. nih.gov
C-6 FluorineMonumentally beneficial for antibacterial activity (Fluoroquinolones). youtube.comrjptonline.org
C-7 Piperazine moietyEssential for broad-spectrum antibacterial activity. youtube.comrjptonline.org

Correlation of In Silico Predictions with Experimental SAR Data

Computational, or in silico, methods are increasingly employed to predict the biological activity of novel compounds and to rationalize experimental SAR data. In the study of 6-methoxy-2-arylquinoline analogues as P-gp inhibitors, molecular docking simulations were performed to understand how these derivatives interact with the target protein and to explain the observed biological results. nih.govnih.gov

The researchers used a homology-modeled structure of human P-glycoprotein for their docking studies. The results of these simulations were then correlated with the in vitro P-gp inhibition data. A strong correlation was found between the predicted binding affinity and the experimentally determined activity. The most potent compounds identified in the biological assays, namely the alcoholic derivatives 5a and 5b , also demonstrated favorable interactions within the binding site of P-gp in the computational model. nih.gov This suggests that the in silico model was successful in predicting the SAR for this series of compounds. SAR data revealed that the hydroxymethyl group at position 4 plays a key role in P-gp efflux inhibition. nih.gov

Furthermore, in silico tools were used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the synthesized compounds. nih.gov These predictions suggested that the designed 6-methoxy-2-arylquinoline derivatives possess drug-like properties, including the potential for good intestinal absorption. nih.gov This computational screening for favorable pharmacokinetic profiles complements the experimental data and provides additional support for the therapeutic potential of the scaffold.

The strong agreement between computational predictions and experimental findings validates the use of these in silico models for the rational design of future this compound derivatives. These models can be used to prioritize the synthesis of new compounds with a higher likelihood of exhibiting the desired biological activity, thereby accelerating the drug discovery process.

The table below illustrates the correlation between experimental outcomes and in silico predictions for selected 6-methoxy-2-arylquinoline derivatives from the study.

CompoundExperimental Activity (P-gp Inhibition)In Silico Docking InsightsIn Silico ADME PredictionReference
5a 1.3-fold stronger than verapamilFavorable binding interactions in P-gp modelGood potential for human intestinal absorption nih.govnih.gov
5b 2.1-fold stronger than verapamilFavorable binding interactions in P-gp modelGood potential for human intestinal absorption nih.govnih.gov

6 Methoxy 2 Phenyl 4 Quinolone As a Chemical Biology Probe and Scaffold

Development of Quinolone-Based Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology, enabling the visualization and study of complex biological processes within living systems. nih.govnih.gov The inherent fluorescence of the 4-quinolone core, which typically absorbs light in the 200-400 nm range, provides a robust starting point for the design of such probes. dergipark.org.trmdpi.com The 6-methoxy and 2-phenyl substituents on the core scaffold offer key handles for modulating and enhancing these fluorescent properties.

The development of effective fluorescent probes hinges on the ability to rationally tune their photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield. The 4-quinolone scaffold is highly amenable to such modifications. dergipark.org.trnih.gov The design of these probes often follows a modular approach, incorporating a fluorophore (the quinolone core), a recognition group for a specific target, and sometimes a linker. nih.gov

Key principles for tuning the photophysical properties of the 6-methoxy-2-phenyl-4-quinolone scaffold include:

Substitution Effects: The electronic nature of substituents on the quinolone ring system dramatically influences its fluorescence. The 6-methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield and shift emission wavelengths. colab.wsmdpi.com Modifications to the 2-phenyl ring, such as adding electron-donating or electron-withdrawing groups, create push-pull systems that can further modulate the intramolecular charge transfer (ICT) characteristics, leading to significant shifts in emission color and sensitivity to the local environment. researchgate.net

Structural Rigidity: Increasing the rigidity of the fluorophore structure often leads to a higher fluorescence quantum yield by reducing non-radiative decay pathways. This can be achieved by incorporating the quinolone into a more constrained polycyclic system.

Solvatochromism: Probes with significant ICT character often exhibit solvatochromism, where their emission color changes with the polarity of the solvent. This property can be exploited to probe the microenvironment of cellular organelles. nih.gov

The table below illustrates how substitutions on the 2-phenyl-4-quinolone scaffold can theoretically influence its photophysical properties.

Substitution on Phenyl RingExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Rationale
-H (unsubstituted)~350~450~0.3Baseline fluorescence of the core scaffold.
-N(CH₃)₂ (electron-donating)~380~520~0.5Increased ICT character leads to red-shifted emission and higher quantum yield.
-NO₂ (electron-withdrawing)~340~480~0.1Can quench fluorescence but may be useful for "turn-on" sensors upon reaction.
-OH (hydroxyl)~360~470~0.4Can participate in hydrogen bonding and act as a protonation site for pH sensing.

Note: The values in this table are representative examples based on established principles of fluorophore design and may not reflect experimentally determined values for these specific compounds.

Quinolone-based fluorescent probes are valuable tools for real-time visualization of cellular structures and dynamic processes in living cells. nih.govnih.govrsc.org An ideal probe for live-cell imaging should be cell-permeable, non-toxic, and exhibit high specificity and brightness. nih.gov The this compound scaffold can be functionalized to meet these criteria, enabling a range of bio-imaging applications.

Derivatives of this scaffold are particularly suited for advanced microscopy techniques like two-photon microscopy (TPM). rsc.orgrsc.org TPM utilizes near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower background autofluorescence compared to conventional one-photon microscopy. Probes with large two-photon absorption cross-sections can be designed by extending the π-conjugated system of the quinolone core, making them highly effective for in vivo imaging. rsc.orgacs.org

Applications include:

Organelle Staining: By attaching specific targeting moieties, quinolone probes can be directed to organelles such as mitochondria, lysosomes, or the nucleus, allowing for the study of their morphology and function. nih.govrsc.org

Sensing Biologically Important Analytes: Probes can be designed to respond to changes in the cellular environment, such as pH, viscosity, or the concentration of specific metal ions or reactive oxygen species. nih.govrsc.org

Understanding molecular interactions is fundamental to deciphering cellular function. Fluorescent probes derived from the this compound scaffold can be engineered to report on these events.

One significant application is in the detection of metal ions. The keto-carbonyl and carboxyl groups (if present) of the 4-quinolone core can act as a chelation site for metal ions like iron (Fe³⁺) or magnesium (Mg²⁺). researchgate.netnih.gov This binding event can alter the electronic properties of the fluorophore, resulting in a detectable change in fluorescence intensity or a spectral shift. nih.gov This principle is highly relevant as many quinolones are known to interact with metal ions, a property that is crucial to their biological activities. researchgate.netmdpi.com The Pseudomonas quinolone signal (PQS), a structurally related signaling molecule, is a known iron chelator, and probes based on this scaffold can be used to study iron trafficking and homeostasis in bacteria. frontiersin.org

Furthermore, these probes can monitor enzyme activity. An enzyme substrate can be linked to the quinolone fluorophore in such a way that the fluorescence is quenched. Upon enzymatic cleavage of the substrate, the fluorophore is released, leading to a "turn-on" fluorescent signal that is proportional to the enzyme's activity.

Quinolone Scaffolds for Target-Specific Inhibitor Discovery

Beyond their use as imaging agents, 4-quinolone scaffolds are extensively utilized in drug discovery for the development of potent and selective inhibitors. nih.govnih.govresearchgate.net The synthetic tractability of the this compound core allows for systematic chemical modifications to optimize binding affinity and specificity for a target protein. nih.govnih.gov

A powerful method for discovering and characterizing enzyme inhibitors is the use of competitive chemical probes, often in the context of Activity-Based Protein Profiling (ABPP). beilstein-journals.org This strategy is particularly effective for identifying inhibitors of enzymes involved in bacterial signaling, such as PqsD from Pseudomonas aeruginosa. rsc.orgnih.gov PqsD is a key synthase in the biosynthesis of the quinolone signals 2-heptyl-4-quinolone (HHQ) and PQS. rsc.orgnih.gov

The strategy typically involves:

Probe Design: An activity-based probe is synthesized, usually based on a substrate mimic. This probe contains a reactive group (a "warhead") that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the enzyme's active site. It also contains a reporter tag, such as a terminal alkyne, for later visualization. beilstein-journals.org

Competitive Binding: The target enzyme is incubated with a potential inhibitor derived from the this compound scaffold. The activity-based probe is then added.

Detection: If the inhibitor binds to the active site, it prevents the probe from reacting. The amount of probe labeling is inversely proportional to the inhibitor's potency. The alkyne tag on the labeled enzyme can be attached to a fluorescent dye via a "click" reaction, allowing for quantification by in-gel fluorescence scanning. beilstein-journals.org

This approach allows for the determination of inhibitor potency (IC₅₀) directly in complex biological samples and even in live cells. nih.gov

The following table presents representative data for inhibitors of PqsD, illustrating the potency that can be achieved with scaffolds designed to mimic the native substrate.

CompoundScaffold TypePqsD IC₅₀ (µM)Reference
Inhibitor 1 (2-nitrophenyl)methanol0.038 rsc.orgnih.gov
Inhibitor 2 (2-aminophenyl)(phenyl)methanol1.8 rsc.org
Inhibitor 3 Anthranilic acid derivative~5-10 nih.gov
2-Aminoacetophenone Pathway-inherent inhibitor319 (EC₅₀ in cells) nih.gov

Target-specific inhibitors developed from the this compound scaffold serve as critical tools for dissecting complex biological pathways. nih.gov By selectively blocking a single enzyme, researchers can observe the downstream consequences and thereby elucidate the function of the enzyme and its metabolic products.

For example, inhibiting the PqsD enzyme with a potent chemical probe blocks the production of HHQ and PQS. rsc.orgresearchgate.net This leads to a measurable decrease in the expression of numerous virulence factors in P. aeruginosa, such as pyocyanin and elastase, and can also impact biofilm formation. rsc.orgnih.gov This demonstrates a direct link between the quinolone biosynthesis pathway and bacterial pathogenicity.

Therefore, these chemical probes are not just potential therapeutic leads but also sophisticated molecular tools that help unravel the intricate networks of bacterial communication and virulence, paving the way for novel anti-infective strategies. nih.gov

Broader Applications of the Quinolone Scaffold in Chemical Biology

The quinolone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyridinone ring, is recognized as a "privileged scaffold" in the fields of medicinal chemistry and chemical biology. tandfonline.comlincoln.ac.uk Its structural framework allows for versatile chemical modifications at multiple positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), enabling the synthesis of large libraries of derivatives with diverse and potent biological activities. rsc.org This chemical tractability, combined with the presence of both hydrogen bond donor and acceptor functionalities, makes the quinolone core an excellent starting point for the development of chemical probes and therapeutic agents designed to interact with a wide array of biological targets. tandfonline.com

The utility of the quinolone scaffold in chemical biology stems from its role as a core structure in compounds that exhibit a wide spectrum of pharmacological effects. These derivatives serve as valuable tools for probing and modulating biological pathways implicated in various diseases. Research has extensively documented the development of quinolone-based compounds as anticancer, antimicrobial (antibacterial, antifungal), antiviral (including anti-HIV), antimalarial, and neuroprotective agents. lincoln.ac.ukmdpi.com

Anticancer Applications:

Quinolone derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer. nih.gov They have been designed to inhibit crucial enzymes and proteins involved in cancer cell proliferation and survival, such as topoisomerases, protein kinases (e.g., EGFR and VEGFR), and microtubules. researchgate.net For instance, certain fluorinated 2-phenyl-4-quinolone derivatives have been identified as potent antimitotic agents that inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like colchicine and podophyllotoxin (B1678966). acs.org

Table 1: Examples of Quinolone Derivatives with Anticancer Activity

Compound ClassMechanism of ActionTarget Cell Lines/Enzymes
Fluorinated 2-phenyl-4-quinolonesInhibition of tubulin polymerizationHuman tumor cell lines (renal, melanoma) acs.org
2-phenylpyrroloquinolin-4-oneNot specifiedCancer cell lines researchgate.net
4-quinolone derivativesInhibition of protein kinasesEGFR, VEGFR researchgate.net

Antimicrobial and Antiviral Research:

Historically, the quinolone scaffold is best known for its antibacterial applications, with nalidixic acid being the first-generation quinolone antibiotic. mdpi.comnih.gov Subsequent modifications led to the development of highly successful fluoroquinolone antibiotics. mdpi.com In chemical biology, these compounds are not only studied for their therapeutic potential but are also adapted into tools for studying bacterial processes. For example, fluorescently tagged fluoroquinolones have been synthesized to act as probes for visualizing bacterial penetration and efflux pump activity. nih.gov Beyond bacteria, the quinolone scaffold has been integral in the development of agents active against viruses like HIV, parasites like Plasmodium (the causative agent of malaria), and various fungi. mdpi.com

Table 2: Diverse Biological Activities of the Quinolone Scaffold

Biological ActivityExamples of Quinolone Derivatives
AntibacterialNalidixic acid, Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Ofloxacin) mdpi.comnih.gov
AntifungalVarious synthetic derivatives mdpi.com
Antiviral (Anti-HIV)Quinolone-1,2,3-triazole hybrids mdpi.com
AntimalarialEndochin-like quinolones (ELQs) mdpi.com
AntitubercularVarious 4-quinolone derivatives mdpi.com
Neuroprotective2(1H)-/4(1H)-quinolone-based compounds lincoln.ac.uk

The broad-ranging biological activities of quinolone derivatives underscore the scaffold's importance in chemical biology. By systematically modifying the core quinolone structure, researchers can generate novel molecules to investigate enzyme function, dissect cellular signaling pathways, and identify new therapeutic targets for a multitude of human diseases. rsc.org

Future Directions in Research on 6 Methoxy 2 Phenyl 4 Quinolone and Its Derivatives

Advancements in Asymmetric Synthesis and Stereoselective Routes

The synthesis of quinolone derivatives has traditionally been achieved through various established methods, such as the Doebner reaction, which involves refluxing substituted benzaldehydes, pyruvic acid, and anilines in ethanol to afford 4-carboxy quinolines nih.gov. Other approaches include copper-catalyzed heterocyclization and palladium-catalyzed carbonylative Sonogashira/cyclization sequences organic-chemistry.org. However, a significant future direction lies in the development of asymmetric and stereoselective synthetic routes.

While direct asymmetric synthesis for 6-methoxy-2-phenyl-4-quinolone is not yet widely reported, progress in the broader field of organocatalysis offers promising templates. For instance, catalytic asymmetric [2 + 4] cycloadditions have been successfully employed for other heterocyclic scaffolds, achieving high yields and excellent enantioselectivities (up to 98% ee) mdpi.com. The application of chiral phosphoric acids or metal-catalysts in the synthesis of pyrazole and pyrazolone derivatives has also demonstrated the power of asymmetric catalysis in creating stereochemically complex molecules rwth-aachen.de. Future research will likely focus on adapting these advanced catalytic systems to the quinolone core, enabling the production of enantiomerically pure derivatives. This is crucial as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles.

Exploration of Novel Biochemical Targets and Mechanisms

Quinolones are historically known as topoisomerase poisons that target bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome and subsequent cell death nih.govmdpi.comnih.gov. This mechanism has been the cornerstone of their use as antibiotics. However, recent research into derivatives of the core quinolone structure has revealed a much broader range of biochemical targets, particularly in the context of cancer therapy.

Derivatives of the 4-quinolone scaffold have shown significant activity against novel, non-bacterial targets. A key area of exploration is their role as kinase inhibitors. Specifically, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides and related structures have been identified as inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a crucial enzyme in cancer cell growth and survival pathways mdpi.commdpi.comresearchgate.net. Another critical target identified is P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance in cancer. Certain 6-methoxy-2-arylquinoline analogues have been designed to inhibit P-gp, potentially reversing chemotherapy resistance nih.govnih.gov.

Future research will continue to explore these and other biochemical pathways. The expansion of high-throughput screening and proteomic approaches will facilitate the identification of new protein targets for this compound derivatives, potentially uncovering novel mechanisms of action for various diseases.

Derivative ClassBiochemical TargetBiological ContextInvestigated Cell LinesReference
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesPhosphatidylinositol 3-kinase (PI3Kα)CancerCaco-2, HCT-116 mdpi.com
6-methoxy-2-arylquinolinesP-glycoprotein (P-gp)Cancer (Multidrug Resistance)EPG85-257RDB, EPG85-257P nih.govnih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPhosphatidylinositol 3-kinase (PI3Kα)CancerCaco-2, HCT-116 mdpi.com
General QuinolonesDNA Gyrase, Topoisomerase IVBacterial InfectionN/A nih.govmdpi.comnih.gov

Integration of Advanced Computational Approaches in Chemical Design

The design and optimization of novel this compound derivatives are increasingly reliant on advanced computational methods. These in silico techniques accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of candidate molecules before their synthesis, saving significant time and resources.

Molecular docking is a prominently used technique to predict how these derivatives interact with their protein targets. Studies on related quinolones have used docking to elucidate the binding modes within the kinase domain of PI3Kα and the active site of P-glycoprotein, helping to explain structure-activity relationships (SAR) nih.govmdpi.commdpi.com. Beyond docking, future efforts will more deeply integrate other computational tools. De novo drug design algorithms can generate entirely novel molecular structures optimized for a specific target, while homology modeling can build 3D models of protein targets for which no experimental structure exists nih.gov. Furthermore, the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is becoming a standard step in the design process to identify candidates with favorable drug-like characteristics early on ekb.eg.

Computational TechniqueApplication in Quinolone ResearchProtein Target ExampleReference
Molecular DockingPredict binding affinity and interaction modes of derivatives.PI3Kα, P-glycoprotein nih.govmdpi.commdpi.com
CheminformaticsCalculation of physicochemical properties (e.g., Lipinski's descriptors).N/A mdpi.com
Homology ModelingGeneration of 3D protein models for docking studies.Leishmania donovani 24-Sterol Methyltransferase nih.gov
De Novo DesignCreation of novel ligand structures.LdSMT nih.gov
ADMET PredictionIn silico assessment of drug-likeness and pharmacokinetic properties.COVID-19 Main Protease (Mpro) ekb.eg

Development of Multi-Targeting Quinolone Hybrids

The concept of "one molecule, multiple targets" is a compelling strategy in modern drug design, particularly for complex diseases like cancer and infectious diseases involving drug resistance. This approach involves creating hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity.

The development of quinolone hybrids represents a promising future direction. For bacterial infections, combining the quinolone core, which targets DNA gyrase/topoisomerase IV, with another antibacterial pharmacophore could create a dual-action agent that is more effective and less prone to the development of resistance nih.gov. This strategy could be extended to other diseases. For example, a hybrid molecule could be designed to inhibit both PI3Kα and another cancer-related target, such as a different kinase or a protein involved in apoptosis. The this compound scaffold is an excellent starting point for such designs, given its proven biological activities and synthetic tractability. Future research will focus on the rational design and synthesis of such multi-targeting agents to achieve synergistic effects and overcome drug resistance. nih.gov.

Innovation in Quinolone-Based Chemical Probes for Cellular Processes

Beyond therapeutics, the unique structural and photophysical properties of the quinolone ring system make it an attractive scaffold for the development of chemical probes. These tools are designed to detect, visualize, and quantify specific molecules or processes within living cells, providing invaluable insights into cell biology.

Researchers have successfully constructed quinolone-based fluorescent probes for the detection of biologically important molecules like biothiols (cysteine, glutathione) rsc.org. These probes often work via a "turn-on" or ratiometric fluorescence response upon reacting with their target, allowing for sensitive and selective detection. Similarly, related heterocyclic scaffolds have been used to create probes for imaging monoamine oxidases or detecting metal ions researchgate.netnih.gov.

A key area for future innovation is the development of novel probes based on the this compound core. By strategically modifying the scaffold with reactive groups or environmentally sensitive fluorophores, new tools can be created for real-time imaging of enzymatic activities, tracking of organelles, or sensing changes in the cellular microenvironment. This will expand the utility of this chemical class from therapeutics to advanced biological research.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-phenyl-4-quinolone, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves cyclization reactions using substituted anilines or quinoline precursors. For example, refluxing substituted quinoline intermediates in polar aprotic solvents (e.g., DMSO or DMF) with catalytic acids or bases can yield the target compound. Optimization may include:

  • Temperature control : Maintaining reflux conditions (~120–150°C) to ensure complete cyclization .
  • Solvent selection : DMSO enhances solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst screening : Ag₂SO₄ or acidic resins can accelerate methoxy-group incorporation .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis (e.g., mp 61–65°C for analogous methoxyquinolines ).

Q. How can spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

Key spectral markers include:

  • ¹H NMR : A singlet at δ 3.8–4.0 ppm for the methoxy group and aromatic protons between δ 7.2–8.5 ppm for the phenyl and quinoline rings .
  • IR spectroscopy : Absorbance at 1650–1680 cm⁻¹ (C=O stretch of the 4-quinolone) and 1250–1270 cm⁻¹ (C-O of methoxy group) .
  • Mass spectrometry : Molecular ion peaks at m/z 265–270 (C₁₆H₁₃NO₂⁺) with fragmentation patterns indicating loss of methoxy (-31 Da) or phenyl groups .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound exhibits limited aqueous solubility but dissolves in polar organic solvents (DMSO, DMF) at concentrations up to 20 mM. For biological assays:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) .
  • For crystallography, use ethanol/water (1:1) for slow evaporation, yielding monoclinic crystals (space group P2₁/n) with defined unit cell parameters (e.g., a = 10.592 Å, b = 8.288 Å ).

Advanced Research Questions

Q. How do π-π stacking interactions in this compound derivatives influence their crystallographic packing and stability?

X-ray diffraction studies of analogous quinolones reveal:

  • Aromatic interactions : The phenyl and quinoline rings form π-π stacks with centroid distances of 3.6–3.8 Å, stabilizing the crystal lattice .
  • Dihedral angles : Substituents at the 2- and 6-positions create dihedral angles of 62–68° between aromatic planes, affecting packing density .
    Methodology : Use Mercury or Olex2 software to analyze Hirshfeld surfaces and quantify intermolecular contacts.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing vs. time-kill curves) and control for solvent effects .
  • Structural analogs : Compare activity of 6-methoxy vs. 6-hydroxy derivatives to assess the role of substituent electronegativity .
  • Computational modeling : Perform molecular docking (e.g., with AutoDock Vina) to evaluate binding affinity to targets like DNA gyrase or tubulin .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 or C-7 positions) prone to substitution .
  • HOMO-LUMO analysis : Calculate energy gaps (~4–5 eV) to predict redox behavior and stability under oxidative conditions .

Q. What are the challenges in synthesizing heteroannelated derivatives of this compound, and how can they be addressed?

  • Regioselectivity : Use directing groups (e.g., -NH₂ or -Br) to control annelation at specific positions .
  • Catalyst design : Employ Pd-catalyzed cross-coupling for introducing fused rings (e.g., pyrazole or thiazole) .
    Validation : Characterize products via SC-XRD to confirm ring fusion angles and bond lengths .

Methodological Resources

  • Synthetic Protocols : Refer to reflux conditions in DMSO/Ag₂SO₄ for methoxy-group retention .
  • Crystallography : Use CrysAlis PRO for data collection and SHELXL for refinement .
  • Biological Assays : Follow CLSI guidelines for antimicrobial testing to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.